REACTION_CXSMILES
|
[CH3:1][O:2][P:3](=[S:7])([O:5][CH3:6])[SH:4].[C:8]([O:17][CH2:18][CH3:19])(=[O:16])/[CH:9]=[CH:10]\[C:11]([O:13][CH2:14][CH3:15])=[O:12].C1(C=CC(O)=CC=1)O>>[CH3:19][CH2:18][O:17][C:8]([CH2:9][CH:10]([S:7][P:3]([O:5][CH3:6])([O:2][CH3:1])=[S:4])[C:11]([O:13][CH2:14][CH3:15])=[O:12])=[O:16]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COP(S)(OC)=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COP(S)(OC)=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
separate solutions
|
Type
|
ADDITION
|
Details
|
an organic solution of diethyl maleate and an aqueous solution of dimethyl dithiophosphoric acid, was mixed for about 8 hours at 53° C. under a nitrogen atmosphere
|
Duration
|
8 h
|
Type
|
ADDITION
|
Details
|
After mixing
|
Type
|
CUSTOM
|
Details
|
the organic and aqueous solutions were separated
|
Type
|
WASH
|
Details
|
was washed two (2) times with water (approximately 1 liter each time)
|
Type
|
CUSTOM
|
Details
|
The organic and aqueous solutions were separated
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 (± 0.2) kg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |